molecular formula C20H19N3O3 B2426563 methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034326-13-9

methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2426563
CAS No.: 2034326-13-9
M. Wt: 349.39
InChI Key: CVXZLUZXBBRJFG-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Supramolecular Structures

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is involved in the formation of hydrogen-bonded supramolecular structures. These structures exhibit significant diversity, ranging from one-dimensional chains to three-dimensional frameworks, facilitated by various hydrogen bonding patterns. For instance, ethyl and methyl derivatives of related compounds have been linked via N-H...O hydrogen bonds into chains and sheets, demonstrating the molecule's potential in constructing complex supramolecular assemblies (Portilla et al., 2007).

Catalytic Activity in Cross-Coupling Reactions

The compound plays a role in stabilizing metal complexes used as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. By varying substituents on the pyrazole ring, researchers can fine-tune the electrophilic and steric properties of these metal complexes, enhancing their catalytic activity. This application underscores the compound's utility in facilitating the synthesis of biaryl compounds, a critical reaction in pharmaceutical and materials science (Ocansey et al., 2018).

Antimicrobial and Antifungal Properties

Novel derivatives of pyrazole, including those structurally related to this compound, have been synthesized and shown to possess antimicrobial and antifungal activities. This area of research suggests the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Siddiqui et al., 2013).

Analgesic and Anti-inflammatory Applications

Research into related pyrazole derivatives has identified compounds with significant analgesic and anti-inflammatory activities. These findings indicate the potential of this compound and its analogs in the development of new therapeutic agents for pain and inflammation management, with a promising safety profile in terms of ulcerogenic potential compared to standard treatments (Gokulan et al., 2012).

Crystal Engineering and Phase Transition Studies

The compound is also significant in crystal engineering, where it is used to study phase transitions under pressure. These studies have led to insights into how molecular conformations and packing efficiencies can be manipulated to induce structural transitions, valuable for designing materials with specific physical properties (Johnstone et al., 2010).

Properties

IUPAC Name

methyl 4-[2-(4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXZLUZXBBRJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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